molecular formula C10H10O4 B2978094 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid CAS No. 68281-27-6

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

Cat. No.: B2978094
CAS No.: 68281-27-6
M. Wt: 194.186
InChI Key: PNXYEGILYPEDQA-UHFFFAOYSA-N
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Description

“2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound that is part of the 1,4-benzodioxane family . It has been studied for its potential in the synthesis of enantiomerically enriched 1,4-benzodioxanes .


Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, including 2-substituted versions like our compound of interest, has been achieved using a versatile catalyst system . The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst . Excellent enantioselectivities of up to 99:1 er were obtained by using the catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,4-benzodioxane core with a methyl and a carboxylic acid substituent at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily centered around its synthesis. The process involves ring closing metathesis and asymmetric hydrogenation .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . Its molecular weight is 194.19 . The melting point of this compound is between 126-128 degrees Celsius .

Scientific Research Applications

Synthesis and Resolution

2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is involved in the synthesis and resolution of enantiopure 2-substituted 1,4-benzodioxanes, crucial for pharmaceutical applications. The resolution of racemates of its methyl ester and mesylate derivatives through preferential crystallization showcases its importance in producing enantiopure compounds (Bolchi et al., 2007). Furthermore, lipase-catalyzed hydrolysis emphasizes its role in producing enantiomerically pure esters, demonstrating its utility in the synthesis of specific drug enantiomers (Varma et al., 2008).

Chemical Transformations

Its derivatives undergo chemical transformations that are pivotal in synthesizing complex molecular structures. For instance, cycloaddition reactions involving its conjugated diene acids lead to regiospecific bicyclo[2.2.2]octene derivatives (Rao & Bhaskar, 1993). Such transformations are fundamental in organic synthesis, offering pathways to novel compounds.

Anti-inflammatory Applications

Derivatives of this compound have been identified with anti-inflammatory properties. The synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit showed potency comparable to Ibuprofen in certain assays, indicating potential therapeutic applications (Vazquez et al., 1996).

Coordination Chemistry

The molecule's derivatives have also been explored in coordination chemistry to form networks with metal ions. The interaction between its bifunctional molecules containing carboxyl and thioether groups with metal ions showcases its versatility in forming coordination networks, which are of interest in materials science and catalysis (Zhou et al., 2008).

Corrosion Inhibition

Research has also extended into the field of materials science, where derivatives have been studied for their corrosion inhibition properties. These studies are crucial for developing safer and more durable materials for industrial applications (Saady et al., 2018).

Mechanism of Action

The mechanism of action for the reactions involving this compound is controlled by the protonation step . Coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .

Properties

IUPAC Name

3-methyl-2H-1,4-benzodioxine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXYEGILYPEDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture (23.7 g) of 2-hydroxymethyl-2-methyl-1,4-benzodioxan and 3-hydroxy-3-methyl-2H-1,5-benzodioxepine (~3:1 ratio; prepared according to the method of A. Salimbeni, E. Manghisi, J. Heterocyclic Chem., 17, 489, 1980) was stirred with 1 N aqueous sodium hydroxide solution (135 ml) and cooled to 0°-10°. A solution of potassium permanganate (42 g) in water (165 ml) was added slowly so that the temperature was maintained below 10°. After 48 hours at room temperature the mixture was filtered and the filtrate acidified with 1 M aqueous sulphuric acid and extracted with methylene chloride. The extracts were washed with aqueous sodium bicarbonate solution and the aqueous layer was acidified with sulphuric acid. Extraction with methylene chloride followed by washing, drying and evaporation of the extracts gave the carboxylic acid (11.5 g); m.p. 125°-129.5°.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
reactant
Reaction Step Four
Quantity
42 g
Type
reactant
Reaction Step Five
Name
Quantity
165 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Jones' reagent (33.3 ml.) was added dropwise to a stirred solution of 2-hydroxymethyl-2-methyl-1,4-benzodioxan (5 g.) in acetone (300 ml.) at 5° C., then the reaction was allowed to attain room temperature. Isopropanol (10 ml.) was then added followed by water (200 ml.), the solution extracted with chloroform and the extracts evaporated in vacuo. The residual oil was taken up in chloroform (200 ml.) then extracted with dilute sodium bicarbonate solution and the aqueous phase further washed with chloroform. The aqueous phase was then acidified with hydrochloric acid, extracted with chloroform, the combined extracts washed with water, dried (MgSO4) and evaporated in vacuo ti give 2-methyl-1,4-benzodioxan-2-carboxylic acid (1.7 g.). A sample was recrystallized from toluene, m.p. 133°-134° C.
Name
Jones' reagent
Quantity
33.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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